N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine
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Overview
Description
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, which is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Trimethyl Groups: The trimethyl groups can be introduced through alkylation reactions using methyl iodide and a strong base such as sodium hydride.
Attachment of the 4-ethoxy-3-methoxyphenyl Group: This step involves the reaction of the quinoline derivative with 4-ethoxy-3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases. Its quinoline core structure is known to exhibit various biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The quinoline core structure is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer or antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline derivatives, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug that also contains a quinoline core structure.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine is unique due to the presence of the 4-ethoxy-3-methoxyphenyl group and the trimethyl substitutions on the quinoline core. These structural features may confer distinct biological activities and chemical properties compared to other quinoline derivatives. The compound’s specific substitution pattern can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-6-26-19-11-10-17(13-20(19)25-5)14-24(4)21-12-16(3)18-9-7-8-15(2)22(18)23-21/h7-13H,6,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJKLTJZKVEMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN(C)C2=NC3=C(C=CC=C3C(=C2)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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